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Compound of Interest

Compound Name:
2,6-Bis(fluoromethyl)morpholine

hcl

CAS No.: 1454650-20-4

Cat. No.: B2630022 Get Quote

Executive Technical Synthesis
Compound: 2,6-Bis(fluoromethyl)morpholine Hydrochloride Target Class: Fluorinated

Heterocyclic Building Block / Bioisostere Primary Application: Modulation of physicochemical

properties (pKa, lipophilicity) in lead optimization; metabolic blocking of morpholine

-positions.

This guide details the structural validation of 2,6-bis(fluoromethyl)morpholine HCl. Unlike

simple morpholine, the introduction of fluoromethyl groups at the 2 and 6 positions creates

distinct stereochemical centers. The critical analytical challenge is not merely confirming

connectivity but rigorously establishing the relative stereochemistry (cis/trans) and

conformational preference, as these directly dictate the vector of the substituents in a drug

binding pocket.

Stereochemical & Conformational Logic
Before initiating wet-lab protocols, one must understand the energetic landscape. The

morpholine ring predominantly adopts a chair conformation.[1][2][3]

Cis-Isomer (Meso): Both fluoromethyl groups can adopt an equatorial orientation. This is the

thermodynamically preferred conformer ($ \Delta G \approx 0 $), minimizing 1,3-diaxial
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interactions.

Trans-Isomer (Racemic): One group is equatorial, the other axial. This incurs a steric penalty

(approx. 1.4–1.8 kcal/mol relative to diequatorial), making the trans-isomer less stable and

often a minor impurity in non-stereoselective syntheses.

Application Scientist Note: In drug design, the cis-isomer is typically the target to maintain

symmetry and extend the substituents laterally. The HCl salt form locks the nitrogen lone pair,

preventing nitrogen inversion and stabilizing the solid state, which facilitates crystallographic

analysis.

Visualization: Conformational Energy Landscape

Thermodynamic Stability

Cis-2,6-Bis(fluoromethyl)
(Diequatorial)

Trans-2,6-Bis(fluoromethyl)
(Axial/Equatorial)

Epimerization (Synthetic)

Cis-Diaxial
(Highly Unstable)

Ring Flip

Biological Impact:
Symmetric Vector Presentation

Preferred Scaffold

Click to download full resolution via product page

Figure 1: Conformational hierarchy. The diequatorial cis-isomer is the requisite target for stable

medicinal chemistry applications.

Analytical Workflow & Protocols
High-Resolution Mass Spectrometry (HRMS)
Objective: Validate elemental composition and salt stoichiometry.

Method: ESI-TOF (Positive Mode).
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Expected Observation:

[M+H]+:

(Free base mass + H).

Isotope Pattern: The presence of Cl must be verified if running in negative mode or

checking the salt cluster, but typically we observe the cation.

Fragmentation: Look for neutral loss of HF (20 Da) or

(33 Da), characteristic of fluoromethyl moieties.

Nuclear Magnetic Resonance (NMR) Strategy
This is the primary tool for distinguishing cis vs. trans. The presence of fluorine (

F, spin 1/2) introduces

couplings that complicate the

H spectrum.

Protocol:

Solvent: DMSO-

(to ensure solubility of the HCl salt and prevent exchange of NH protons).

Experiments:

H,

C,

F,

F-decoupled

H, NOESY.
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Critical Diagnostic Signals
Nucleus Feature Diagnostic Value

F Single vs. Double Peak

Single Signal: Indicates

symmetry (cis-meso or rapid

averaging). Two Signals:

Indicates asymmetry (trans or

diastereotopic environment).

H Methine

Appears as a complex

multiplet due to coupling with

and

. Decoupling

F simplifies this to a dddd.

H Coupling

Axial-Axial coupling (

Hz) confirms the equatorial

position of the substituent (H2

is axial).

NOESY

Correlation present: Suggests

1,3-diaxial relationship (only

possible in diaxial conformer,

unlikely). Absence: Supports

diequatorial substituents.

Expert Insight: Run a

F-decoupled

H NMR. Without this, the

protons appear as widely split doublets of doublets (

Hz), often overlapping with the ring protons. Decoupling collapses these to simple doublets (

), allowing precise assignment of the backbone stereochemistry.
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X-Ray Crystallography (The "Gold Standard")
Since this is an HCl salt, it likely crystallizes well.

Protocol: Slow evaporation from Methanol/Ether or Isopropanol.

Validation: Determine the Space Group.

Cis-isomer (meso) often crystallizes in centrosymmetric space groups (e.g.,

).

Trans-isomer (racemic) crystallizes as a racemate.

Check: Hydrogen bonding network between

and

.

Quantitative Characterization Data
The following table summarizes the expected physicochemical profile based on structure-

activity relationship (SAR) data for fluorinated morpholines.
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Parameter Value / Range Structural Driver

Molecular Weight 187.62 g/mol (Salt)

pKa (Conj. Acid) ~6.5 – 7.2
Fluorine (-I effect) lowers pKa

vs. Morpholine (~8.3).

LogP (Free Base) ~0.3 – 0.6
Fluorine increases lipophilicity

vs. Morpholine (-0.86).

Coupling 46 – 48 Hz

Characteristic geminal

coupling of

.

Coupling 15 – 25 Hz
Vicinal coupling to methine

proton.

Self-Validating Check: If the experimental pKa is > 8.0, the fluorine substitution is likely absent

or hydrolyzed. If pKa < 6.0, check for oxidation to a morpholinone.

Experimental Workflow: Impurity Profiling
Synthesizing this molecule often involves cyclization of a bis(fluoromethyl) precursor. Common

impurities include:

Monofluoromethyl morpholine: Incomplete fluorination.

Elimination products: Vinyl ethers formed by HF elimination (unstable).

Ring-opened amino alcohols: Hydrolysis products.

Workflow Diagram
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Phase 1: Identity & Purity

Phase 2: Stereochemistry
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Figure 2: Step-by-step analytical decision matrix for structural validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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